N-Methylbenzo[d]oxazol-6-amine
Description
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
N-methyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C8H8N2O/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3 |
InChI Key |
HGSXXDOTIGTQAG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbenzo[d]oxazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the methylation of benzoxazole-2-thiol followed by a nucleophilic addition-elimination reaction with methylamine . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base, resulting in high yields of oxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Catalytic N-Methylation via Cross-Coupling
Alternative methods employ transition-metal-free catalysis for direct N-methylation. A microwave-assisted protocol achieves efficient dimethylation:
Reaction Conditions
-
Catalyst : Tetrabutylammonium iodide (TBAI, 10 mol%)
-
Oxidant : tert-Butyl hydroperoxide (TBHP, 2 equiv)
-
Methyl Source : Trimethylamine
-
Solvent : Acetonitrile
-
Temperature : 100°C (microwave)
-
Time : 20 minutes
| Parameter | Value | Notes |
|---|---|---|
| Substrate scope | Broad (electron-rich benzoxazoles) | Electron-withdrawing groups reduce yields |
| Selectivity | Exclusive N-methylation | No O-methylation observed |
| Scalability | Demonstrated at 5 mmol scale | Minimal catalyst leaching |
Halogenation
N-Methylbenzo[d]oxazol-6-amine undergoes bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid:
Reaction Conditions
-
Reagents : NBS (1.1 equiv), AcOH, 70°C, 4 hours
Product Utility : Brominated derivatives serve as intermediates in Suzuki-Miyaura cross-coupling reactions .
Trifluoromethylation
Electrophilic trifluoromethylation with Umemoto’s reagent:
Reaction Conditions
-
Reagent : Umemoto’s reagent (1.2 equiv)
-
Base : CsCO (2 equiv)
-
Solvent : DMF, 100°C, 12 hours
Biological Activity
This compound derivatives exhibit anthelmintic activity against Trichinella spiralis:
| Derivative | In Vivo Efficacy (250 mg/kg) | Cytotoxicity (LD) |
|---|---|---|
| 6-(N,N-Dimethyl) | 49% parasite reduction | >2000 mg/kg (rats) |
| 6-Bromo-N-methyl | 55% reduction | 1800 mg/kg |
Mechanism : Molecular docking suggests binding to nematode β-tubulin, disrupting microtubule assembly .
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral conditions; degrades under strong acid/base (HCl/NaOH > 2M) .
-
Photoreactivity : Forms dimers under UV light (λ = 254 nm) in aprotic solvents .
Industrial-Scale Considerations
Scientific Research Applications
Biological Activities
N-Methylbenzo[d]oxazol-6-amine exhibits several significant biological activities:
Anthelmintic Activity
This compound has shown notable anthelmintic properties, comparable to established drugs like albendazole. It is effective against various parasitic organisms, including Trichinella spiralis and Gnathostoma spinigerum. A study indicated that a dosage of 250 mg/kg reduced T. spiralis abundance by 49% in infected mice, demonstrating its potential as a treatment for parasitic infections .
Cytotoxicity
While exhibiting cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), this compound has shown significantly lower toxicity compared to traditional chemotherapeutics. This suggests its potential as a safer alternative in cancer therapy .
Other Biological Activities
Beyond its anthelmintic properties, this compound has been associated with:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antioxidant Activity : Potential in reducing oxidative stress markers .
Anthelmintic Efficacy
A recent study highlighted the compound's effectiveness against C. elegans, with IC50 values comparable to standard treatments. The low toxicity profile was emphasized as a significant advantage, making it a promising candidate for further development in antiparasitic drug research .
Synthetic Strategies
Research has focused on developing efficient synthetic routes for this compound. A recent study reported successful synthesis using environmentally friendly methods, yielding high purity products suitable for biological assays .
Cytotoxicity Studies
In vitro studies have shown that while the compound exhibits cytotoxic effects on cancer cell lines, these effects are significantly lower than those observed with traditional chemotherapeutics, suggesting a potential role as a safer alternative in cancer therapy .
Mechanism of Action
The mechanism by which N-Methylbenzo[d]oxazol-6-amine exerts its effects involves molecular interactions with specific targets. For instance, its anthelmintic activity is attributed to the up-regulation of purine and pyrimidine metabolism and down-regulation of sphingolipid metabolism in parasitic worms . Molecular docking studies have shown that it may interact with tubulin beta chains and glutamate-gated channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-Methylbenzo[d]oxazol-6-amine with key analogs, highlighting structural differences, physicochemical properties, and applications:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications |
|---|---|---|---|---|---|---|
| This compound | 1628416-47-6 | C₉H₁₀N₂O | 162.19 | N-CH₃, 6-NH₂ | Not reported | Kinase inhibitors, drug intermediates |
| 2-Methylbenzo[d]oxazol-6-amine | 5676-60-8 | C₈H₈N₂O | 148.16 | 2-CH₃, 6-NH₂ | 137–138 | Material science, fluorescent probes |
| 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine | 69657-64-3 | C₁₃H₉ClN₂O | 244.68 | 4-Cl-C₆H₄, 6-NH₂ | Not reported | Antimicrobial agents |
| 5-Chloro-2-methylbenzo[d]oxazol-6-amine | 1820717-50-7 | C₇H₅ClN₂O | 168.58 | 5-Cl, 2-CH₃, 6-NH₂ | Not reported | Photovoltaic materials |
| 2-(tert-Butyl)benzo[d]oxazol-6-amine | 1152527-60-0 | C₁₁H₁₄N₂O | 190.24 | 2-(C(CH₃)₃), 6-NH₂ | Not reported | Catalysis, polymer additives |
Key Observations:
Substituent Effects on Molecular Weight :
- The addition of a methyl group at the nitrogen (N-CH₃) in this compound increases its molecular weight compared to 2-Methylbenzo[d]oxazol-6-amine (162.19 vs. 148.16 g/mol) .
- Bulky substituents like tert-butyl (C(CH₃)₃) further elevate molecular weight (e.g., 190.24 g/mol) .
Impact of Halogenation :
- Chlorine substitution (e.g., 5-Chloro-2-methylbenzo[d]oxazol-6-amine) enhances molecular polarity and may improve binding affinity in medicinal applications .
Thermal Stability :
- 2-Methylbenzo[d]oxazol-6-amine exhibits a defined melting point (137–138°C), whereas N-methylated and halogenated analogs lack reported data, suggesting differences in crystallinity .
Synthetic Methods :
- Microwave-assisted synthesis is prevalent for benzo[d]oxazole derivatives, offering faster reaction times and higher yields compared to conventional methods . For example, Valizadeh et al. (2010b) synthesized N-methylbenzo[d]isoxazolium hydroxides under microwave irradiation .
Biological Activity
N-Methylbenzo[d]oxazol-6-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its low cytotoxicity, which makes it a promising candidate for drug development. The compound can be synthesized through various methods, including metal-free conditions that enhance its scalability for pharmaceutical applications .
Common Synthesis Methods
| Method | Yield | Conditions |
|---|---|---|
| Reduction of nitro compounds | 85% | Iron and ammonium chloride in methanol at 70°C for 2 hours |
| Hydrogenation | 85% | Pd/C catalyst in methanol at room temperature for 16 hours |
Anthelmintic Activity
This compound exhibits notable anthelmintic activity , showing comparable potency to established drugs like albendazole against various parasitic organisms such as Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis. Importantly, it demonstrates about ten times lower cytotoxicity towards normal human cells compared to albendazole, indicating a favorable therapeutic index .
The mechanism by which this compound exerts its anthelmintic effects involves the modulation of metabolic pathways within parasites. Specifically, it up-regulates purine and pyrimidine metabolism while down-regulating sphingolipid metabolism, which is critical for parasite survival .
Other Biological Activities
Beyond its anthelmintic properties, this compound has been associated with various other biological activities:
- Antimicrobial : Exhibits effectiveness against a range of bacterial strains.
- Antioxidant : Shows potential in reducing oxidative stress markers.
- Cytotoxic : Demonstrates activity against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells .
Case Studies and Research Findings
- Anthelmintic Efficacy : A study highlighted that this compound was effective against C. elegans, with IC50 values comparable to standard treatments. The compound's low toxicity profile was emphasized as a significant advantage .
- Synthetic Strategies : Research has focused on developing efficient synthetic routes for this compound, enhancing its availability for further biological testing. A recent study reported successful synthesis using environmentally friendly methods, yielding high purity products suitable for biological assays .
- Cytotoxicity Studies : In vitro studies have shown that while the compound exhibits cytotoxic effects on cancer cell lines, these effects are significantly lower than those observed with traditional chemotherapeutics, suggesting a potential role as a safer alternative in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methylbenzo[d]oxazol-6-amine, and what are their key methodological considerations?
- Answer: The synthesis typically involves cyclocondensation of substituted anilines with thiocyanates or oxazole precursors, followed by methylation. For example, benzo[d]oxazol-6-amine derivatives can be synthesized via bromine-mediated cyclization of aniline derivatives with sodium thiocyanate, followed by methylation using iodomethane or dimethyl sulfate . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving yields >80%. Purification often involves recrystallization from ethanol or aqueous NaOH solutions .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methyl group position and aromatic substitution patterns. For example, the methyl group in this compound typically appears as a singlet near δ 2.70 ppm in ¹H NMR . Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further validate molecular weight and functional groups .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?
- Answer: Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by promoting uniform heating. For instance, similar N-methylated heterocycles achieved 90% yield in 15 minutes under microwave conditions compared to 6 hours via conventional reflux . Key parameters include power settings (150–300 W), solvent dielectric properties, and catalyst selection.
Q. What strategies resolve contradictions in spectral data interpretation for this compound analogs?
- Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Advanced techniques like 2D NMR (COSY, HSQC) or computational modeling (DFT calculations) can clarify ambiguous signals . For example, NOESY experiments distinguish between regioisomers in benzoxazole derivatives .
Q. How should researchers design experiments to evaluate the hERG liability of this compound-based therapeutics?
- Answer: hERG channel inhibition assays (e.g., patch-clamp electrophysiology) are critical for cardiac safety profiling. In vitro protocols involve testing compound concentrations (0.1–10 µM) on HEK-293 cells expressing hERG channels. Data interpretation must account for false positives caused by lipophilicity or assay artifacts .
Q. What methodological advancements enhance the quantification of this compound in biological matrices?
- Answer: LC-MS/MS with isotopic internal standards (e.g., ¹³C- or ¹⁵N-labeled analogs) improves sensitivity and reproducibility. Method validation should include linearity (1–1000 ng/mL), recovery rates (>85%), and matrix effect assessments. For example, deuterated standards minimize ion suppression in plasma samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
